molecular formula C14H8N2O4 B1401087 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid CAS No. 777908-48-2

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid

Cat. No.: B1401087
CAS No.: 777908-48-2
M. Wt: 268.22 g/mol
InChI Key: YMEWPRQFGVRVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including protein kinase CK2, which is a serine/threonine protein kinase involved in numerous cellular processes . The interaction between this compound and protein kinase CK2 results in the inhibition of the enzyme’s activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein kinase CK2 can lead to alterations in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment . Additionally, this compound has been observed to affect the expression of genes involved in metabolic pathways, further emphasizing its role in cellular regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinase CK2, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s isoindole and pyridine moieties, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of protein kinase CK2 activity, resulting in persistent changes in cellular function and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase CK2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. Additionally, the compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, such as the mitochondria or nucleus, further influencing its biochemical effects.

Properties

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-12-9-3-1-2-4-10(9)13(18)16(12)11-6-5-8(7-15-11)14(19)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEWPRQFGVRVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.